N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound features a complex heterocyclic architecture comprising three key moieties:
- 6-Ethoxy-1,3-benzothiazole: A benzothiazole ring substituted with an ethoxy group at position 6, contributing to electron-donating effects and lipophilicity .
- 2,3-Dihydro-1,4-benzodioxine-6-carboxamide: A fused benzodioxane system with a carboxamide group, providing structural rigidity and polarity modulation.
The molecular formula is C₂₄H₂₁N₃O₄S (calculated from by adjusting the methoxy to ethoxy), with a molecular weight of 447.51 g/mol. Its SMILES string (inferred from ) is:
COc1ccc2Sc3nc(CCOc4ccc(cc4OCC)OCC)cc3c2c1.Cc1cnccc1
The compound’s design leverages benzothiazole and benzodioxane motifs, commonly associated with kinase inhibition and CNS activity .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-2-29-18-6-7-19-22(13-18)32-24(26-19)27(15-16-4-3-9-25-14-16)23(28)17-5-8-20-21(12-17)31-11-10-30-20/h3-9,12-14H,2,10-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVOBGDTAZQZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a benzothiazole moiety and a benzodioxine core. The presence of ethoxy and pyridinyl groups enhances its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H21N3O3S |
| Molecular Weight | 373.45 g/mol |
| CAS Number | 886936-55-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways. For instance, studies have shown that benzothiazole derivatives can act as inhibitors of acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's disease .
- Receptor Modulation : Interaction with neurotransmitter receptors can modulate synaptic transmission. Compounds with similar structures have been reported to influence muscarinic receptor activity, potentially leading to neuroprotective effects .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties by disrupting bacterial metabolism or inhibiting specific enzymes necessary for bacterial growth.
Research Findings
Recent studies have investigated the biological activity of related compounds and provided insights into the potential effects of this compound.
Case Studies
- Alzheimer's Disease Models : In vitro studies using cell lines have demonstrated that compounds with similar structures can reduce AChE activity by up to 40%, suggesting a potential application in treating Alzheimer's disease .
- Anthelmintic Activity : A screening study involving a library of compounds identified several benzothiazole derivatives with significant anthelmintic activity against Caenorhabditis elegans, indicating that this class of compounds may be effective against parasitic infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with three analogs (selected based on shared core structures or functional groups):
Functional Group Impact Analysis
- Ethoxy vs. Methoxy (Benzothiazole Position 6) :
The ethoxy group in the target compound increases lipophilicity (logP ~3.2 vs. ~2.8 for methoxy) and may prolong half-life by resisting oxidative metabolism . However, it could reduce aqueous solubility. - Pyridin-3-ylmethyl vs.
- Benzodioxane vs.
Binding Affinity Predictions
While explicit binding data are unavailable in the provided evidence, structural analogs suggest:
Preparation Methods
Cyclization of 4-Ethoxy-2-Aminothiophenol
The benzothiazole core is constructed by treating 4-ethoxy-2-aminothiophenol with thiourea in refluxing ethanol containing hydrochloric acid. Potassium carbonate (0.06 mol) facilitates deprotonation, enabling nucleophilic attack on the thiocarbonyl group. After 6–12 hours of reflux, the mixture is quenched with ice water, yielding 6-ethoxy-1,3-benzothiazol-2-amine as a pale yellow solid (84% yield).
Key Data :
- Molecular Formula : C₉H₁₀N₂OS
- Reaction Conditions : Reflux in ethanol/HCl, K₂CO₃ base
- Purification : Filtration, aqueous wash, vacuum drying
Preparation of 2,3-Dihydro-1,4-Benzodioxine-6-Carbonyl Chloride
Hydrolysis of 2,3-Dihydro-1,4-Benzodioxine-6-Carbonitrile
The carbonitrile intermediate (5.0 mmol) is refluxed in a 1:4 mixture of sulfuric acid and trifluoroacetic acid for 5 hours. Quenching with ice water precipitates 2,3-dihydro-1,4-benzodioxine-6-carboxamide, which is recrystallized from ethyl acetate (74% yield).
Acyl Chloride Formation
The carboxamide (3.5 mmol) is treated with thionyl chloride (10 equiv) in anhydrous dichloromethane at 0°C. After 2 hours at room temperature, the solvent is evaporated to yield the carbonyl chloride as a colorless oil.
Key Data :
Amide Coupling to Form the Carboxamide Backbone
Schotten-Baumann Reaction
6-Ethoxy-1,3-benzothiazol-2-amine (0.05 mol) is suspended in dry benzene with potassium carbonate (0.06 mol). 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride (0.06 mol) is added dropwise, and the mixture is refluxed for 6 hours. Workup with ice water affords N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (81% yield).
Key Data :
- Molecular Formula : C₁₉H₁₇N₂O₄S
- Reaction Monitoring : TLC (toluene:acetone = 8:2)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–6.82 (m, 6H, aromatic), 4.32 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 4.10–3.95 (m, 4H, dioxane CH₂)
Introduction of the Pyridin-3-YlMethyl Group
Reductive Amination Strategy
To avoid polyalkylation, the secondary amine (N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide) is reacted with pyridine-3-carbaldehyde (1.2 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at 60°C for 24 hours. The reaction is monitored by ³¹P NMR until completion, yielding the target compound in 68% yield after column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
- Molecular Formula : C₂₆H₂₄N₄O₄S
- MS (ESI+) : m/z 495.2 [M+H]⁺
- Optimization : Exclusion of K₂CO₃ prevents Dimroth rearrangement
Comparative Analysis of Alkylation Methods
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?
The compound’s synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For benzothiazole derivatives, a common approach uses the Vilsmeier-Haack reagent (DMF/POCl₃) to introduce formyl groups, followed by purification via column chromatography to achieve >95% purity . Critical steps include controlling reaction temperatures (e.g., 60–65°C for 2.5 hours) and neutralizing intermediates with NaHCO₃ to isolate solids. For benzodioxin-containing analogs, acetylation with acetic anhydride under reflux conditions is a key step, requiring strict anhydrous conditions to avoid side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
X-ray diffraction (XRD) is essential for confirming crystal structure and dihedral angles between aromatic rings (e.g., 6.41–34.02° deviations in benzothiazole-pyrazole systems). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C, identifies proton environments (e.g., ethoxy groups at δ 1.3–1.5 ppm) and carbon backbone connectivity. Mass spectrometry (MS) validates molecular weight (e.g., 489.55 g/mol for related benzothiazoles), while IR spectroscopy confirms functional groups like amides (C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?
Discrepancies in biological activity (e.g., antitumor vs. antiviral efficacy) may arise from variations in assay conditions, cell lines, or substituent effects. To address this:
- Perform comparative assays using standardized protocols (e.g., fixed IC₅₀ measurement methods).
- Synthesize structural analogs (e.g., modifying the ethoxy or pyridinylmethyl groups) to isolate activity contributors .
- Use computational docking studies to correlate substituent positions with target binding affinities (e.g., HIV-1 protease inhibition ).
Q. What strategies optimize metabolic stability and pharmacokinetic profiles for in vivo studies?
Metabolic stability can be enhanced by:
- Introducing electron-withdrawing groups (e.g., fluorine at the 6-position of benzothiazole) to reduce oxidative degradation.
- Modulating lipophilicity via substituents (e.g., trifluoromethyl groups improve membrane permeability but require balance to avoid toxicity).
- Conducting microsomal stability assays (e.g., liver microsome incubation) to identify metabolic hotspots and guide structural refinements .
Q. How should in vivo experimental designs be structured to evaluate efficacy and safety?
- Dosing Regimens: Use pharmacokinetic (PK) studies to determine half-life (t₁/₂) and bioavailability. For CNS-targeted compounds, assess blood-brain barrier penetration via LC-MS/MS analysis of brain tissue .
- Toxicity Screening: Perform acute toxicity studies in rodent models, monitoring hepatic enzymes (ALT/AST) and renal function (creatinine levels).
- Efficacy Metrics: In antitumor studies, measure tumor volume reduction and apoptosis markers (e.g., caspase-3 activation) in xenograft models .
Methodological Notes
- Data Contradiction Analysis: Cross-validate biological results using orthogonal assays (e.g., Western blotting alongside cell viability assays).
- Structural Modifications: Prioritize substituents with known pharmacophoric impacts (e.g., pyridinyl groups for kinase inhibition ).
- Safety Compliance: Adhere to hazard protocols for handling reactive intermediates (e.g., POCl₃ requires fume hood use and PPE ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
